molecular formula C5H12B2ClO B14372080 (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl CAS No. 89992-21-2

(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl

Cat. No.: B14372080
CAS No.: 89992-21-2
M. Wt: 145.23 g/mol
InChI Key: PNOYSBHMMHQVDY-UHFFFAOYSA-N
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Description

(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is a boron-containing compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of boron atoms, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl typically involves the reaction of chloromethyl compounds with boron-containing reagents. One common method is the reaction of chloromethyl boronic acid with methoxy(methyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the boron-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing groups to boranes or other reduced forms.

    Substitution: The chloromethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted boron-containing compounds.

Scientific Research Applications

(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl involves its interaction with molecular targets through its boron-containing groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s reactivity is largely determined by the presence of boron atoms, which can form covalent bonds with other elements, facilitating its role in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Pinacol boronic esters: Valuable building blocks in organic synthesis with similar boron-containing structures.

    Thiosulfate: An oxyanion of sulfur with applications in various chemical processes.

Uniqueness

(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is unique due to its specific combination of chloromethyl and boron-containing groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

89992-21-2

Molecular Formula

C5H12B2ClO

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C5H12B2ClO/c1-7(9-2)4-3-6-5-8/h3-5H2,1-2H3

InChI Key

PNOYSBHMMHQVDY-UHFFFAOYSA-N

Canonical SMILES

[B](CCB(C)OC)CCl

Origin of Product

United States

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